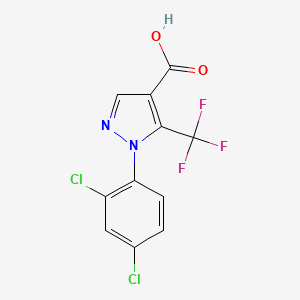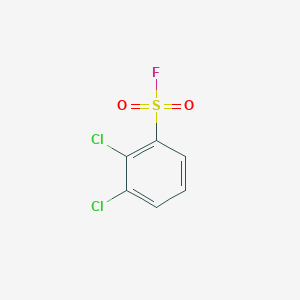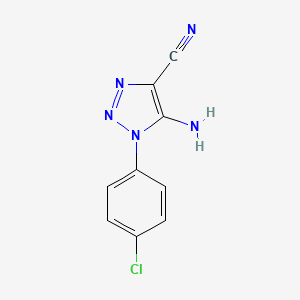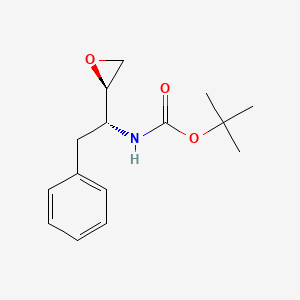![molecular formula C15H16ClN3S B3039190 4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine CAS No. 1099614-81-9](/img/structure/B3039190.png)
4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine
Übersicht
Beschreibung
4-(4-Chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine (4-CPT-CPA) is a synthetic molecule that has recently gained attention in scientific research due to its potential applications. It has been studied for its ability to act as an agonist at the 5-HT2A serotonin receptor, which is involved in a variety of physiological processes, including mood regulation, cognition, and sleep. 4-CPT-CPA has also been studied for its ability to modulate the activity of the dopamine system, which is involved in a number of neurological functions, including learning and memory.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Properties
The compound has been studied for its potential anti-inflammatory and analgesic effects. Kumar and Singh (2020) synthesized derivatives of this compound and evaluated their efficacy in reducing inflammation and pain in albino rats, comparing them with reference drugs. They found that one of the derivatives showed significantly greater activity than the reference drug at a dose of 50 mg/kg p.o. (Kumar & Singh, 2020).
Antimicrobial Activity
The compound's antimicrobial properties have been extensively explored. Kubba and Rahim (2018) synthesized derivatives and tested their effectiveness against various bacterial and fungal strains. They reported moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Corrosion Inhibition
The compound has been investigated for its corrosion inhibition capabilities. Kaya et al. (2016) performed density functional theory calculations and molecular dynamics simulations to predict its effectiveness in preventing corrosion of iron metal. Their theoretical data aligned well with experimental results, demonstrating the compound's potential as a corrosion inhibitor (Kaya et al., 2016).
Drug Delivery Systems
Innovative approaches to drug delivery using this compound have been explored. Asela et al. (2017) synthesized a complex to enhance solubility and stability, using it to deposit gold nanoparticles for drug transport. They found that this novel system showed promise in improving the delivery of drugs in therapy (Asela et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJAFXMIJWFOL-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



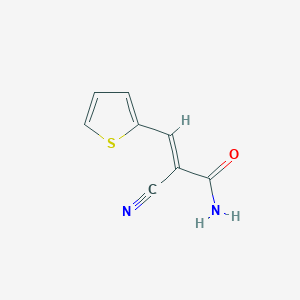
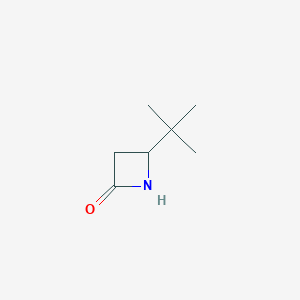

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
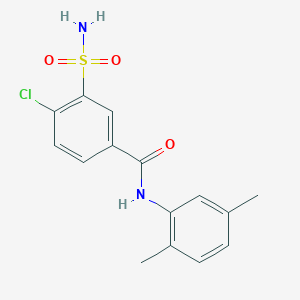

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)


